S-Propyl dipropan-2-ylcarbamothioate
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Overview
Description
S-Propyl dipropan-2-ylcarbamothioate: is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.345 g/mol . It is also known by other names such as Carbamothioic acid, dipropyl-, S-propyl ester and Propyl dipropylthiolcarbamate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl dipropan-2-ylcarbamothioate typically involves the reaction of dipropylamine with carbon disulfide to form dipropylthiocarbamic acid , which is then esterified with propyl alcohol to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: S-Propyl dipropan-2-ylcarbamothioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiols using reducing agents like lithium aluminum hydride .
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles such as halides or amines .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-Propyl dipropan-2-ylcarbamothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of S-Propyl dipropan-2-ylcarbamothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of plant growth .
Comparison with Similar Compounds
- S-Propyl dipropylthiocarbamate
- Propyl N,N-dipropylthiolcarbamate
- Dipropylthiocarbamic acid S-propyl ester
Comparison: S-Propyl dipropan-2-ylcarbamothioate is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to similar compounds . This uniqueness makes it valuable in various applications where other compounds may not be as effective .
Properties
CAS No. |
51893-18-6 |
---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
S-propyl N,N-di(propan-2-yl)carbamothioate |
InChI |
InChI=1S/C10H21NOS/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
DLCUBZPWWQNAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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